molecular formula C10H14N4O B2956501 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone CAS No. 2034311-73-2

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone

Cat. No.: B2956501
CAS No.: 2034311-73-2
M. Wt: 206.249
InChI Key: WYYCCLBTFRIMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone ( 2034311-73-2) is a synthetic organic compound with the molecular formula C10H14N4O and a molecular weight of 206.24 . This molecule is built on an azetidine scaffold bearing a cyclobutyl methanone group and a 1H-1,2,3-triazole moiety, a combination that makes it a valuable building block in medicinal chemistry and drug discovery research. The 1,2,3-triazole ring is a privileged structure in chemical biology due to its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, which can facilitate the binding of a molecule to its biological target . Although the specific biological activity of this compound requires further investigation, the 1,2,3-triazole motif is widely recognized for its broad spectrum of pharmacological properties, including potential antimicrobial, anti-inflammatory, and anticancer activities . This scaffold is commonly incorporated into larger molecules using reliable synthetic methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction . This product is intended for research applications as a key intermediate or precursor in the synthesis of more complex molecules for pharmaceutical development and life sciences research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclobutyl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(8-2-1-3-8)13-6-9(7-13)14-5-4-11-12-14/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYCCLBTFRIMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone is a synthetic organic molecule that incorporates a triazole ring and an azetidine moiety. Its structural complexity suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Structural Characteristics

The compound's structure can be analyzed as follows:

ComponentStructure
Triazole Ring1H-1,2,3-triazole
Azetidine MoietyAzetidine
Cyclobutyl GroupCyclobutyl

The presence of these functional groups is crucial for its biological interactions and pharmacological potential.

Biological Activity Overview

Research indicates that compounds featuring triazole rings exhibit a wide range of biological activities including:

  • Antimicrobial : Triazoles have been shown to possess antifungal and antibacterial properties.
  • Anticancer : Studies suggest that triazole-containing compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory : Some derivatives have demonstrated the ability to reduce inflammation through various biochemical pathways.

The mechanism of action for this compound is likely mediated through the following pathways:

  • Target Interaction : The triazole ring can form hydrogen bonds with biological targets such as enzymes and receptors.
  • Biochemical Modulation : It may modulate signaling pathways associated with inflammation and cancer progression.
  • Pharmacokinetics : The compound's structure suggests good bioavailability due to the stability imparted by the triazole ring against metabolic degradation.

In Vitro Studies

Recent studies have highlighted the biological activity of similar compounds:

  • A study on related triazole derivatives indicated significant antimicrobial activity against various pathogens .
  • Another investigation showed that triazole-containing compounds could inhibit specific cancer cell lines, demonstrating their potential as anticancer agents .

Case Studies

  • Antimicrobial Activity : A derivative with a similar structure was tested against Staphylococcus aureus and exhibited notable inhibition zones, suggesting strong antibacterial properties .
  • Anticancer Properties : Research on triazole derivatives indicated that they could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Comparison with Similar Compounds

Key SAR Observations :

Triazole Positioning : 1,2,3-triazoles at the azetidine 3-position (as in the target compound) may optimize steric and electronic interactions with biological targets.

Substituent Effects : Bulky groups (e.g., cyclobutyl) may enhance membrane permeability but reduce solubility. Polar groups (e.g., sulfonyl morpholine in ) improve solubility but may limit blood-brain barrier penetration.

Ring Strain : The cyclobutyl group’s strain could increase reactivity or binding affinity compared to larger, less-strained rings .

Q & A

Q. What are the recommended synthetic routes for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclobutyl)methanone, and how can reaction efficiency be optimized?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The azide component (e.g., 3-azidoazetidine) reacts with a cyclobutyl alkyne derivative under mild conditions (room temperature, aqueous/organic solvent mixtures). Optimization involves:

  • Catalyst loading : 1-5 mol% Cu(I) (e.g., CuBr or TBTA complexes) to minimize side reactions .
  • Solvent selection : Mixtures of THF/H₂O or DMF/H₂O improve solubility of polar intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity yields .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : ¹H/¹³C NMR confirms triazole ring formation (δ ~7.5–8.0 ppm for triazole protons) and azetidine/cyclobutyl connectivity .
  • X-ray crystallography : SHELXL refinement (SHELX suite) resolves stereochemistry and bond angles. High-resolution data (d ≤ 0.8 Å) and TWIN commands address potential twinning in azetidine-containing crystals .
  • Mass spectrometry : HRMS (ESI-TOF) validates molecular formula (C₁₀H₁₄N₄O) and isotopic patterns .

Q. What are the solubility and stability challenges during experimental handling?

The cyclobutyl group introduces hydrophobicity, limiting aqueous solubility. Strategies include:

  • Co-solvents : DMSO or ethanol/water mixtures for biological assays.
  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent triazole ring oxidation .
  • Lyophilization : For long-term stability of salt forms (e.g., HCl salts) .

Q. How can researchers validate the purity of this compound?

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) with UV detection (λ = 254 nm). Purity ≥95% is standard for biological testing .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 56.84%, H: 6.09%, N: 22.99%) .

Q. What safety protocols are essential for handling this compound?

  • Hazard mitigation : Use fume hoods, nitrile gloves, and PPE due to potential toxicity (H303/H313/H333 warnings).
  • Waste disposal : Segregate organic waste and consult institutional guidelines for azide/triazole-containing compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • DFT calculations : B3LYP/6-31G(d,p) basis sets model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Docking studies : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes with hydrophobic active sites complementary to the cyclobutyl group) .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Dynamic effects : NMR may average conformers, while X-ray captures static structures. Use variable-temperature NMR to detect azetidine ring puckering .
  • Disorder modeling : SHELXL’s PART commands refine disordered cyclobutyl or triazole moieties in crystal lattices .

Q. What strategies optimize bioactivity through structural derivatization?

  • SAR studies : Modify the triazole’s N-substituents (e.g., aryl vs. alkyl) or cyclobutyl ketone position.
  • Click chemistry diversification : Introduce functionalized alkynes/azides (e.g., fluorinated cyclobutyl groups) for enhanced target binding .

Q. How to analyze reaction mechanisms for triazole formation under catalytic conditions?

  • Kinetic studies : Monitor Cu(I) intermediates via UV-vis spectroscopy or EPR .
  • Isotope labeling : ¹⁵N-labeled azides track regioselectivity in 1,4-triazole formation .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic CuAAC reactions.
  • Chiral resolution : Use chiral auxiliaries or enzymatic methods to isolate enantiopure azetidine intermediates .

Key Notes

  • Triazole-azetidine hybrids are understudied; prioritize peer-reviewed crystallographic (SHELX) and synthetic (CuAAC) methodologies .
  • Computational tools bridge structural data to biological hypotheses, but experimental validation remains critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.